4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O4 It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and an oxo group, along with a propan-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propan-2-yloxy Methyl Group: This step involves the reaction of the cyclohexane derivative with propan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-methylcyclohexane-1-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.
4-Hydroxy-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.
4-Oxo-1-[(ethoxy)methyl]cyclohexane-1-carboxylic acid: Contains an ethoxy group instead of a propan-2-yloxy group, affecting its reactivity and applications.
Uniqueness
4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-oxo-1-(propan-2-yloxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-8(2)15-7-11(10(13)14)5-3-9(12)4-6-11/h8H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
QPIIUZYHROFOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCC(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.